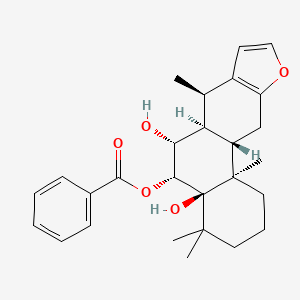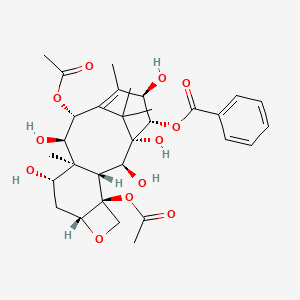
Baccatin X
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Baccatin X is a compound with the molecular formula C31H40O12 . It is a member of the diterpenoids family and is synthesized by yew trees (Taxus genus) . The compound has a molecular weight of 604.6 g/mol .
Synthesis Analysis
The biosynthesis of Baccatin X involves a complex metabolic pathway that starts with the cyclization of geranylgeranyl diphosphate (GGPP) to form a unique diterpene skeleton, taxadiene . This is followed by a series of reactions including hydroxylation, oxidation, epoxidation, acylation, and benzoylation to generate the final product . Key enzymes involved in this pathway include taxadiene synthetase (TS) and taxadiene 5α-hydroxylase (T5αH) .
Molecular Structure Analysis
The molecular structure of Baccatin X is characterized by a highly functionalized tetracyclic core skeleton . The InChI string representation of Baccatin X is InChI=1S/C31H40O12/c1-14-20-22 (41-15 (2)32)24 (36)29 (6)18 (34)12-19-30 (13-40-19,43-16 (3)33)23 (29)25 (37)31 (39,28 (20,4)5)26 (21 (14)35)42-27 (38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1 .
Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Baccatin X include cyclization, hydroxylation, oxidation, epoxidation, acylation, and benzoylation . The propensity of heterologously expressed pathway cytochromes P450, including taxadiene 5α-hydroxylase (T5αH), to form multiple products has been a significant bottleneck in the reconstitution of early paclitaxel biosynthesis .
Physical And Chemical Properties Analysis
Baccatin X has a molecular weight of 604.6 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 12, and a rotatable bond count of 7 . Its topological polar surface area is 189 Ų .
Applications De Recherche Scientifique
Cytotoxicity Against Human Tumor Cell Lines : Baccatin X, along with other taxane diterpenoids isolated from Taxus yunnanensis, was tested for in vitro cytotoxicity against human tumor cell lines. One of the compounds exhibited inhibitory effects on specific cell lines, indicating the potential of these compounds in cancer treatment (Hai, Wen, Li, Gao, Jiang, & Wang, 2014).
Production and Secretion of Taxanes : Studies have focused on optimizing the conditions for the production and secretion of taxanes, including Baccatin III, from plant cell cultures. This research is significant for developing biotechnological methods to produce these compounds at a commercial scale (Kajani, Moghim, & Mofid, 2012).
Genetic Engineering for Taxol Biosynthesis : Research has been conducted on the genetic engineering of yeast to produce Baccatin III, an intermediate in Taxol biosynthesis. This approach aims to develop microbial production hosts for Taxol precursors (DeJong, Liu, Bollon, Long, Jennewein, Williams, & Croteau, 2006).
Anticancer Activity : Enzymatically synthesized Baccatin III has been evaluated for its cytotoxic properties against various human cancer cell lines. This research is crucial for understanding the potential use of Baccatin III in cancer therapy (Sah, Kumari, Subban, & Chelliah, 2020).
Immune Adjuvant and Antitumor Activity : Baccatin III has been shown to exert immune adjuvant activity and, in combination with other antitumor agents, may be useful in treating tumors that induce the accumulation of suppressor cells (Kim, Park, Park, Im, & Lee, 2011).
Taxol® Biosynthesis and Production : The biosynthesis pathway of Taxol® and the production methods, including the use of precursors like Baccatin III, have been extensively studied to meet increasing demand (McElroy & Jennewein, 2018).
Mécanisme D'action
Biochemical Pathways:
Baccatin X is part of the paclitaxel biosynthetic pathway. It starts with the formation of a highly functionalized diterpenoid core skeleton called baccatin III . Subsequent steps involve adding a phenylisoserinoyl side chain to yield paclitaxel. The complete biosynthetic pathway of baccatin III involves several enzymatic reactions .
Action Environment:
Environmental factors influence Baccatin X’s efficacy and stability:
Orientations Futures
The biosynthesis of Baccatin X and its derivatives, such as paclitaxel, is a topic of ongoing research. Future directions include the discovery of the remaining enzymes involved in the biosynthetic pathway , and the development of new, efficient, and sustainable processes for the manufacturing of these compounds .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)24(36)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)25(37)31(39,28(20,4)5)26(21(14)35)42-27(38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHFXGOPHUGGG-GWGORWSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Given that Baccatin III is a prominent precursor to Paclitaxel, what is the significance of discovering new taxane diterpenoids in Taxus yunnanensis, as highlighted in the research?
A1: The discovery of new taxane diterpenoids in Taxus yunnanensis holds significant promise for several reasons [, ]:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

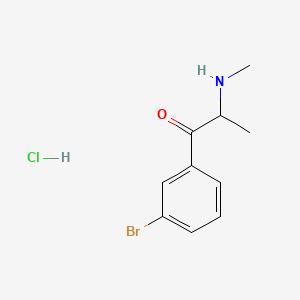
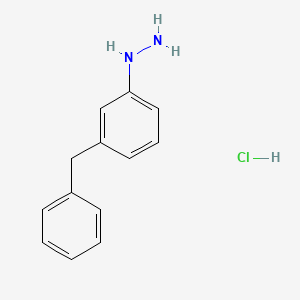
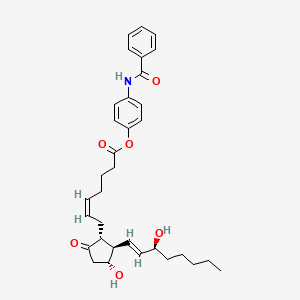
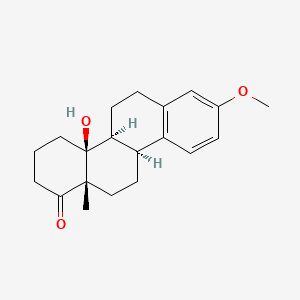




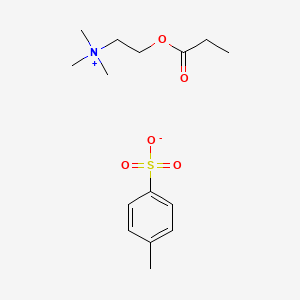
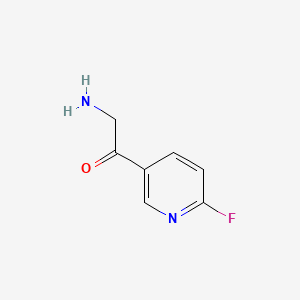
![Ethanone, 1-[3-(ethoxymethylene)cyclobutyl]- (9CI)](/img/no-structure.png)
![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)
